C22H22ClN3O4S2
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Overview
Description
The compound with the molecular formula C22H22ClN3O4S2 Loratadine . Loratadine is a second-generation tricyclic antihistamine used to treat allergies. It is known for its long-lasting effects and minimal sedative properties compared to first-generation antihistamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine is synthesized through a multi-step process involving several key intermediates. One common synthetic route involves the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one with 4-piperidone to form an intermediate.
Cyclization: This intermediate undergoes cyclization in the presence of ethyl chloroformate to form the ethyl ester of Loratadine.
Purification: The crude product is purified through recrystallization from acetonitrile to obtain pure Loratadine.
Industrial Production Methods
Industrial production of Loratadine typically involves large-scale synthesis using similar steps but optimized for efficiency and yield. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using industrial-scale recrystallization and filtration techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes several types of chemical reactions, including:
Oxidation: Loratadine can be oxidized to form desloratadine, its active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents such as sodium methoxide can facilitate substitution reactions.
Major Products
Desloratadine: The primary product of oxidation.
Various substituted derivatives: Depending on the reagents used in substitution reactions.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antihistamine activity and drug design.
Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in clinical studies for treating allergic rhinitis and chronic urticaria.
Industry: Employed in the formulation of over-the-counter allergy medications.
Mechanism of Action
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The molecular targets include histamine H1 receptors located on various cells, including mast cells and basophils .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but different pharmacokinetic properties.
Fexofenadine: Known for its non-sedative properties and longer duration of action.
Desloratadine: The active metabolite of Loratadine with enhanced potency.
Uniqueness
Loratadine is unique due to its balance of efficacy and minimal sedative effects. Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, resulting in fewer central nervous system side effects .
Properties
Molecular Formula |
C22H22ClN3O4S2 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
ethyl 2-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C22H22ClN3O4S2/c1-2-30-18(28)11-24-17(27)12-31-22-25-20-19(15-5-3-4-6-16(15)32-20)21(29)26(22)14-9-7-13(23)8-10-14/h7-10H,2-6,11-12H2,1H3,(H,24,27) |
InChI Key |
HYAQYSSQHHDXGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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